1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid
Description
1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid (CAS: 1309208-83-0) is a heterocyclic compound consisting of an azetidine ring substituted with an amino group at the 3-position and an acetyl group at the 1-position, paired with trifluoroacetic acid (TFA) as a counterion. Its molecular formula is C₇H₁₀F₃NO₃, with a molecular weight of 213.15 g/mol . TFA is commonly used in synthesis to stabilize amines via salt formation, improving solubility and purification .
No direct pharmacological data are provided in the evidence, but its structural features suggest applications in drug discovery, particularly for targeting enzymes or receptors requiring small, constrained scaffolds.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)ethanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c1-4(8)7-2-5(6)3-7;3-2(4,5)1(6)7/h5H,2-3,6H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWPTXYHRCFENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449278-64-1 | |
| Record name | 1-(3-aminoazetidin-1-yl)ethan-1-one; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid typically involves the reaction of azetidine derivatives with ethanone and trifluoroacetic acid. One common method includes the use of 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride as a starting material, which is then reacted with trifluoroacetic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted azetidine compounds.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-Aminoazetidin-1-yl)ethan-1-one, TFA, and analogous compounds:
Key Observations :
Structural Diversity: The target compound’s azetidine ring distinguishes it from oxadiazole (), benzofuran (), and triazole () derivatives. Trifluoroacetic acid is a common counterion in salts (e.g., ) to improve crystallinity and solubility, but it lacks intrinsic bioactivity.
Synthetic Complexity :
- The TFA salt of the target compound likely forms during deprotection or purification, as seen in analogous procedures (e.g., Boc-group removal with TFA in ).
- Comparatively, oxadiazole and isoxazole derivatives () require multi-step cyclization, increasing synthetic difficulty.
Biological Relevance: While the target compound’s applications are unspecified, structurally related compounds exhibit antimicrobial (), fungicidal (), and anticancer () activities.
Physical Properties :
- The azetidine derivative’s lower molecular weight (213.15 vs. 303.24 in ) may enhance membrane permeability, a critical factor in drug design.
Research Findings and Limitations
- Synthetic Accessibility : The discontinued status of the target compound () implies challenges in scalability or stability. In contrast, benzofuran- and triazole-based analogs are more readily available ().
- Structural Data: Crystal structures of related ethanone derivatives (e.g., 1-(5-methyl-1H-indol-6-yl)ethan-1-one in ) reveal planar conformations, whereas the azetidine’s puckered ring may introduce stereochemical complexity.
- Functionalization Potential: The amino group on the azetidine allows for further derivatization (e.g., acylations, ureas), akin to modifications seen in N-substituted analogs ().
Biological Activity
1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid (CAS Number: 1309208-83-0) is a compound whose biological activity has not been extensively documented in the literature. However, its structural components suggest potential pharmacological properties, particularly in the realms of antibacterial and antiviral activities, similar to other compounds containing azetidine rings and trifluoroacetic acid moieties.
The compound's molecular formula is , with a molecular weight of approximately 228.17 g/mol. The trifluoroacetic acid component is known for its ability to enhance solubility and stability of various pharmaceutical compounds.
| Property | Value |
|---|---|
| Molecular Formula | C7H10F3N2O3 |
| Molecular Weight | 228.17 g/mol |
| CAS Number | 1309208-83-0 |
| IUPAC Name | 1-(azetidin-3-yl)ethanone; trifluoroacetic acid |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Antibacterial Activity
Research into related azetidine derivatives has shown promising antibacterial activity. For instance, compounds with similar nitrogen-containing heterocycles have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or disruption of bacterial protein synthesis pathways.
Antiviral Potential
Trifluoroacetic acid has been investigated for its role in enhancing the antiviral activity of certain compounds. Its ability to modify the pharmacokinetics of drugs could potentially extend to enhancing the efficacy of azetidine derivatives against viral pathogens.
Case Studies and Research Findings
Although direct studies on this specific compound are scarce, analogous research provides a framework for understanding its potential:
- Azetidine Derivatives as Antibacterials :
- Trifluoroacetic Acid in Drug Design :
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Membrane Disruption : The presence of the azetidine ring may facilitate interactions with bacterial membranes, leading to increased permeability and cell lysis.
Safety and Toxicology
While specific toxicity data for this compound is not available, trifluoroacetic acid is known to pose risks such as skin irritation and respiratory issues upon exposure. Therefore, handling should be performed with care under appropriate safety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
